molecular formula C15H17N5O4 B8009717 8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione

8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione

Cat. No.: B8009717
M. Wt: 331.33 g/mol
InChI Key: ZTSFQFKOFSBVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione is a complex organic compound known for its unique chemical structure and properties. It is a derivative of theophylline, a well-known stimulant and bronchodilator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing various organic compounds and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 8-Anilino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
  • Theophylline derivatives
  • Caffeine analogs

Uniqueness

8-Anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-anilino-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-19-12-11(13(23)18-15(19)24)20(7-10(22)8-21)14(17-12)16-9-5-3-2-4-6-9/h2-6,10,21-22H,7-8H2,1H3,(H,16,17)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSFQFKOFSBVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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